

# Combination Therapy of Suricapavir with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Suricapavir |           |
| Cat. No.:            | B15585370   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Suricapavir (also known as suraxavir marboxil or GP681) is an emerging antiviral agent that shows promise in the treatment of influenza. It functions as a prodrug, with its active metabolite, GP1707D07, inhibiting the influenza virus RNA polymerase by targeting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein[1][2][3]. This mechanism prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs, a critical step for initiating viral mRNA synthesis and subsequent replication. Given the constant evolution of influenza viruses and the potential for antiviral resistance, combination therapies are a key area of research to enhance efficacy and mitigate the emergence of resistant strains. This guide provides a comparative overview of Suricapavir's potential in combination therapy, drawing on available data for Suricapavir and a mechanistically similar drug, baloxavir marboxil, in conjunction with other classes of anti-influenza agents.

# Mechanism of Action: Influenza Virus Replication and Antiviral Targets

The influenza virus replication cycle offers several targets for antiviral intervention. The following diagram illustrates the key stages of this cycle and the points at which **Suricapavir** and other antivirals exert their effects.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Evaluation of drug-drug interaction between Suraxavir Marboxil (GP681) and itraconazole, and assessment of the impact of gene polymorphism PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-dose suraxavir marboxil for acute uncomplicated influenza in adults and adolescents: a multicenter, randomized, double-blind, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of Suricapavir with Other Antivirals: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585370#combination-therapy-of-suricapavir-with-other-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com